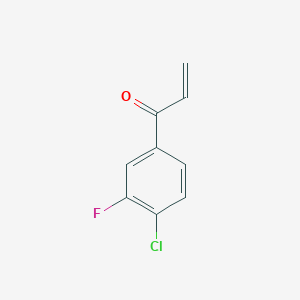

1-(4-Chloro-3-fluorophenyl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPSOXBKBUQQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Definitive Structural Characteristics of 1 4 Chloro 3 Fluorophenyl Prop 2 En 1 One

IUPAC Naming and Common Chemical Classifications (e.g., Chalcone)

The systematic name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is (2E)-1-(4-chloro-3-fluorophenyl)-3-phenylprop-2-en-1-one . The "(2E)" designation specifies the stereochemistry of the double bond in the prop-2-en-1-one moiety, indicating a trans configuration of the substituents.

This compound belongs to the chalcone (B49325) class of organic molecules. Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. They are considered precursors to flavonoids and isoflavonoids in plants and form the central core for a wide variety of biologically important compounds. The general structure of a chalcone consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

| Nomenclature and Classification | |

| IUPAC Name | (2E)-1-(4-chloro-3-fluorophenyl)-3-phenylprop-2-en-1-one |

| Systematic Name | 1-(4-Chloro-3-fluorophenyl)prop-2-en-1-one |

| Chemical Class | Chalcone, α,β-Unsaturated Ketone |

Core α,β-Unsaturated Ketone System and Aromatic Substituent Analysis

The core of this compound is the α,β-unsaturated ketone system. This functional group consists of a carbonyl group conjugated with a carbon-carbon double bond. This conjugation leads to delocalization of π-electrons across the system, which influences the molecule's reactivity and spectroscopic properties.

The aromatic portion of the molecule consists of a 4-chloro-3-fluorophenyl group attached to the carbonyl carbon. The electronic properties of this ring are influenced by the two halogen substituents:

Chloro (Cl) group: Located at the para-position (position 4) relative to the point of attachment to the propenone chain. Chlorine is an ortho, para-directing deactivator, meaning it withdraws electron density from the ring through induction but can donate electron density through resonance.

Fluoro (F) group: Located at the meta-position (position 3). Fluorine is the most electronegative element and strongly withdraws electron density from the aromatic ring via the inductive effect.

Crystallographic studies of a closely related analog, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, reveal that the substituted benzene (B151609) rings are not coplanar. In this analog, the fluoro-substituted benzene ring forms a dihedral angle of 44.41 (6)° with the chloro-substituted benzene ring nih.gov. This twist is a common feature in chalcone structures and affects the extent of conjugation across the entire molecule.

| Structural Feature | Description |

| Core System | α,β-Unsaturated Ketone |

| Aromatic Substituents | 4-Chloro, 3-Fluoro |

| Electronic Effects | Inductive electron withdrawal by both Cl and F. |

Stereochemical Considerations (E/Z Isomerism) Relevant to the Prop-2-en-1-one Moiety

The presence of a carbon-carbon double bond in the prop-2-en-1-one moiety gives rise to the possibility of E/Z isomerism , a form of stereoisomerism. The "E" and "Z" descriptors are used to specify the arrangement of substituents around the double bond based on the Cahn-Ingold-Prelog priority rules.

E isomer (entgegen): The higher priority groups on each carbon of the double bond are on opposite sides.

Z isomer (zusammen): The higher priority groups on each carbon of the double bond are on the same side.

In this compound, the substituents on the double bond are a hydrogen atom and a phenyl group on one carbon, and a hydrogen atom and the (4-chloro-3-fluorophenyl)carbonyl group on the other. For the purpose of assigning E/Z configuration, the phenyl group has a higher priority than the hydrogen atom, and the substituted benzoyl group has a higher priority than the hydrogen atom.

The thermodynamically more stable and commonly synthesized form of chalcones is the E isomer , where the bulky aromatic groups are on opposite sides of the double bond, minimizing steric hindrance. The Z isomer is generally less stable and can sometimes be formed under specific reaction conditions or through photoisomerization. X-ray crystallography of numerous chalcone derivatives confirms the prevalence of the E configuration in the solid state nih.govscielo.org.za.

Comprehensive Spectroscopic and Crystallographic Elucidation of 1 4 Chloro 3 Fluorophenyl Prop 2 En 1 One

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Bond Vibrations

Aromatic Ring Vibrations and Halogen Substituent Effects

The infrared (IR) spectrum of 1-(4-Chloro-3-fluorophenyl)prop-2-en-1-one is characterized by vibrations originating from its aromatic ring and the attached functional groups. The positions of these vibrational bands are influenced by the electronic effects of the chloro and fluoro substituents. Aromatic compounds typically exhibit C-H stretching vibrations in the 3100-3000 cm⁻¹ region and carbon-carbon stretching vibrations within the ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. orgchemboulder.comlibretexts.org

The presence of halogen substituents introduces specific vibrations and modifies the electronic structure of the phenyl ring. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect. This is reflected in the IR spectrum by a characteristic C-F stretching vibration, typically observed in the 1300-1200 cm⁻¹ range. sapub.orgorientjchem.org The chlorine substituent gives rise to a C-Cl stretching band at lower wavenumbers, generally around 815 cm⁻¹. researchgate.net

Furthermore, the substitution pattern on the benzene (B151609) ring influences the C-H out-of-plane ("oop") bending bands in the 900-675 cm⁻¹ region, which can provide information about the positions of the substituents. orgchemboulder.compressbooks.pub In addition to the ring vibrations, the spectrum of this compound will prominently feature a strong absorption band for the carbonyl (C=O) group of the ketone, typically around 1690-1660 cm⁻¹, and a band for the alkenyl C=C stretch. sapub.orgresearchgate.net The conjugation of the carbonyl group with the aromatic ring and the double bond can slightly lower its stretching frequency. tu.edu.iq

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | orgchemboulder.comlibretexts.org |

| Carbonyl (C=O) Stretch | 1690-1660 | sapub.orgresearchgate.net |

| Aromatic C=C Stretch | 1600-1400 | orgchemboulder.com |

| C-F Stretch | 1300-1200 | sapub.orgorientjchem.org |

| C-Cl Stretch | ~815 | researchgate.net |

| C-H Out-of-Plane Bending | 900-675 | pressbooks.pub |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The chemical formula for this compound is C₉H₆ClFO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Chlorine (³⁵Cl): 34.968853 Da

Fluorine (¹⁹F): 18.998403 Da

Oxygen (¹⁶O): 15.994915 Da

Based on these values, the calculated monoisotopic (exact) mass of C₉H₆ClFO is 184.00942 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value would confirm the elemental composition of the compound.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) of a chalcone (B49325) undergoes fragmentation, providing valuable structural information. oak.go.krresearchgate.net For substituted chalcones, two primary fragmentation pathways involving α-cleavage are typically observed. oak.go.krnih.gov

Cleavage A: Fission of the bond between the carbonyl group and the substituted phenyl ring, leading to the formation of a [C₆H₃ClFO]⁺˙ radical cation and a neutral C₃H₃O fragment, or more favorably, a [C₆H₃ClFCO]⁺ acylium ion.

Cleavage B: Fission of the bond between the carbonyl group and the propenone bridge, resulting in the loss of the substituted phenyl ring as a radical and formation of a [C₃H₃O]⁺ ion or related fragments.

Studies on various substituted chalcones show that the fragmentation pattern is influenced by the substituents on the aromatic rings. oak.go.krresearchgate.netnih.gov The fragmentation of this compound would be expected to produce a prominent ion corresponding to the [C₇H₃ClFO]⁺ acylium ion. Subsequent fragmentation could involve the loss of a carbon monoxide (CO) molecule, a common pathway for acylium ions. nih.gov The presence of chlorine and fluorine isotopes (³⁵Cl/³⁷Cl) would also result in characteristic isotopic patterns for chlorine-containing fragments.

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

While specific crystallographic data for this compound is not available, analysis of closely related halogenated chalcones provides significant insight into the expected solid-state structure. The data presented here is for the isomeric compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which serves as a representative model. nih.gov

The crystal structure of the analogous compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was determined by single-crystal X-ray diffraction. nih.gov The key crystallographic parameters are summarized in the table below. Chalcones with similar substitution patterns often crystallize in monoclinic or triclinic systems. nih.govmdpi.comnih.gov

Table 2: Crystallographic Data for the Analogous Compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀ClFO |

| Formula Weight | 260.68 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8875 (3) |

| b (Å) | 7.4926 (3) |

| c (Å) | 13.6022 (6) |

| α (°) | 80.351 (1) |

| β (°) | 85.483 (1) |

| γ (°) | 83.545 (1) |

| Volume (ų) | 586.69 (5) |

| Z | 2 |

Data sourced from a study on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. nih.gov

The molecular geometry of chalcones is defined by their bond lengths, angles, and the torsional angles that describe the orientation of the different molecular fragments. In the solid state, chalcone molecules are often non-planar. The dihedral angle between the two aromatic rings is a key structural feature. For instance, in the analogue (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the dihedral angle between the fluoro-substituted and chloro-substituted benzene rings is 44.41 (6)°. nih.gov This twist is common in chalcones and is influenced by crystal packing forces and intramolecular steric effects.

The bond lengths within the propenone linker are characteristic of its conjugated nature, with the C=C double bond and C=O double bond lengths being typical for such systems. The substitution of hydrogen atoms with halogens on the phenyl ring generally has a minor effect on the ring's internal C-C bond lengths and angles, though the C-halogen bond length itself is a standard value. tsijournals.com

Table 3: Selected Bond Lengths and Torsional Angle for an Analogous Chalcone Structure

| Parameter | Value | Description |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Typical carbonyl double bond |

| C=C Bond Length | ~1.34 Å | Typical alkenyl double bond |

| Aromatic C-C Bond Length | ~1.39 Å | Average C-C bond in phenyl ring |

| Dihedral Angle (Ring 1 vs. Ring 2) | 44.41 (6)° | Twist between the two phenyl rings |

Data based on the reported structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. nih.gov

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) and Crystal Packing Features

Following a comprehensive search of available scientific literature and crystallographic databases, no specific experimental data on the crystal structure, intermolecular interactions, hydrogen bonding, or π-π stacking for the compound this compound could be located.

Therefore, a detailed analysis of its crystal packing features and the presentation of corresponding data tables is not possible at this time. The elucidation of these structural characteristics would require experimental determination through techniques such as single-crystal X-ray diffraction for this specific molecule. While crystallographic information for analogous chalcone derivatives exists, the strict adherence to the analysis of only this compound prevents the inclusion of data from related compounds.

Investigation of Chemical Reactivity and Derivatization Pathways of 1 4 Chloro 3 Fluorophenyl Prop 2 En 1 One

Reactions Involving the α,β-Unsaturated Carbonyl System

The conjugated enone moiety is a classic Michael acceptor and is also susceptible to various reduction and oxidation reactions. Its reactivity is central to the derivatization of the molecule's side chain.

The α,β-unsaturated carbonyl system in 1-(4-chloro-3-fluorophenyl)prop-2-en-1-one is a prime target for nucleophilic attack. In what is known as a Michael or conjugate addition, nucleophiles add to the β-carbon of the alkene, driven by the electron-withdrawing effect of the adjacent carbonyl group. wikipedia.orgmasterorganicchemistry.com This reaction is a widely used method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org

The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.comyoutube.com Subsequent protonation yields the 1,4-adduct. A wide variety of "soft" nucleophiles can participate in this reaction. youtube.com

Table 1: Potential Michael Addition Reactions

| Nucleophile Type | Example Nucleophile | Expected Product |

|---|---|---|

| Carbon Nucleophiles | Diethyl malonate | Diethyl 2-(3-(4-chloro-3-fluorophenyl)-3-oxopropyl)malonate |

| Cyclohexanone (enolate) | 2-(3-(4-chloro-3-fluorophenyl)-3-oxopropyl)cyclohexan-1-one | |

| Nitrogen Nucleophiles | Piperidine (Aza-Michael) | 1-(4-Chloro-3-fluorophenyl)-3-(piperidin-1-yl)propan-1-one |

| Oxygen Nucleophiles | Sodium methoxide (B1231860) (Oxa-Michael) | 1-(4-Chloro-3-fluorophenyl)-3-methoxypropan-1-one |

The enone system can be selectively or completely reduced to yield saturated ketones, allylic alcohols, or saturated alcohols, depending on the reagents and conditions employed.

Selective Reduction of the C=C Double Bond: Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) with hydrogen gas, can selectively reduce the carbon-carbon double bond to afford the corresponding saturated ketone, 1-(4-chloro-3-fluorophenyl)propan-1-one.

Selective Reduction of the C=O Carbonyl Group: Reagents like sodium borohydride (B1222165) (NaBH₄) or cerium(III) chloride heptahydrate with NaBH₄ (Luche reduction) can selectively reduce the carbonyl group to a hydroxyl group, yielding the allylic alcohol, 1-(4-chloro-3-fluorophenyl)prop-2-en-1-ol.

Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forceful catalytic hydrogenation conditions will typically reduce both the alkene and the carbonyl group, resulting in the saturated alcohol, 1-(4-chloro-3-fluorophenyl)propan-1-ol. The reduction of similar chloropropiophenones is a key step in the synthesis of pharmaceutically relevant compounds. researchgate.net

Table 2: Predicted Products from Reduction Reactions

| Reagent(s) | Functional Group Reduced | Expected Product |

|---|---|---|

| H₂, Pd/C | C=C | 1-(4-Chloro-3-fluorophenyl)propan-1-one |

| NaBH₄, CeCl₃ | C=O | 1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol |

The electron-rich carbon-carbon double bond of the enone system is susceptible to oxidation.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form the corresponding epoxide, 2-( (4-chloro-3-fluorobenzoyl)oxirane. Epoxidation of similar unsaturated intermediates is a known pathway in the synthesis of complex molecules like fungicides. google.com

Oxidative Cleavage: Strong oxidizing agents can cleave the double bond. Ozonolysis (O₃) followed by a reductive or oxidative workup, or reaction with potassium permanganate (B83412) (KMnO₄) under harsh conditions, would cleave the C=C bond. An oxidative workup would be expected to yield 4-chloro-3-fluorobenzoic acid.

Reactivity of Aromatic Rings and Halogen Substituents

The substituted phenyl ring offers further opportunities for derivatization through electrophilic or nucleophilic aromatic substitution, although the reactivity is heavily influenced by the existing substituents.

The propenoyl group attached to the aromatic ring is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic aromatic substitution (EAS). youtube.com Additionally, the chlorine and fluorine atoms are also deactivating. Therefore, forcing conditions would be required for any EAS reaction to proceed.

The directing effects of the substituents are as follows:

Propenoyl group: Strongly deactivating, meta-director.

Chlorine atom: Deactivating, ortho, para-director.

Fluorine atom: Deactivating, ortho, para-director.

The propenoyl group at position 1 directs incoming electrophiles to position 5. The fluorine at position 3 directs to positions 2 and 6. The chlorine at position 4 directs to positions 2 and 5. The directing effects converge on positions 2 and 5. However, the overwhelming deactivating nature of the acyl group makes such reactions synthetically challenging and often impractical.

The presence of the strongly electron-withdrawing propenoyl group activates the aromatic ring for nucleophilic aromatic substitution (NAS), where a nucleophile replaces one of the halogen atoms. masterorganicchemistry.comyoutube.com For this reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com

In this compound:

The fluorine atom is at position 3, which is para to the propenoyl group (at position 1, relative to the chlorine at 4). This positioning provides significant activation for nucleophilic attack.

The chlorine atom is at position 4, which is meta to the propenoyl group, offering much less activation.

Therefore, the fluorine atom is the more probable site for substitution by strong nucleophiles. Fluorine's high electronegativity also enhances the electrophilicity of the carbon it is attached to, making it a surprisingly good leaving group in activated NAS reactions. youtube.com

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Expected Leaving Group | Probable Product |

|---|---|---|

| Sodium methoxide (CH₃ONa) | Fluorine | 1-(4-Chloro-3-methoxyphenyl)prop-2-en-1-one |

| Ammonia (NH₃) | Fluorine | 1-(3-Amino-4-chlorophenyl)prop-2-en-1-one |

Cyclization and Heterocyclic Annulation Reactions for Novel Scaffold Construction

The reactive nature of the propenone linkage in this compound makes it an ideal starting material for synthesizing heterocyclic compounds through reactions involving dinucleophiles. These reactions typically proceed via an initial Michael addition followed by an intramolecular condensation, resulting in the formation of stable ring structures.

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are readily synthesized from chalcone (B49325) precursors. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a well-established method for constructing the pyrazoline ring system. In this reaction, the hydrazine initially acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization and dehydration to yield the corresponding 5-(4-chloro-3-fluorophenyl)-substituted pyrazoline derivative.

The reaction conditions can be varied, often employing a catalyst to facilitate the cyclization. Glacial acetic acid is commonly used as a catalyst in a solvent such as methanol (B129727) or ethanol (B145695). The reaction mixture is typically heated under reflux to ensure completion. This synthetic route provides a direct and efficient pathway to novel pyrazoline scaffolds incorporating the 4-chloro-3-fluorophenyl moiety.

Table 1: Representative Conditions for Pyrazoline Synthesis from Chalcones

| Reagent | Catalyst | Solvent | Conditions |

| Hydrazine Hydrate | Acetic Acid | Methanol | Reflux for 5 hours |

| Hydrazine Hydrate | Formic Acid | Ethanol | Reflux |

The versatile chalcone backbone of this compound allows for its derivatization into other significant heterocyclic systems, including flavones and benzothiazepines, through appropriate ring closure strategies.

Flavones: The synthesis of a flavone (B191248) (2-phenyl-chromen-4-one) scaffold requires an intramolecular cyclization of a 2'-hydroxychalcone (B22705) precursor. The subject compound, this compound, lacks the requisite hydroxyl group at the ortho-position of the phenyl ring attached to the carbonyl. Therefore, direct cyclization to a flavone is not possible. However, a derivatization pathway involving a precursor such as 1-(2-hydroxy-X,Y-disubstituted-phenyl)prop-2-en-1-one would enable the synthesis of a correspondingly substituted flavone. The reaction typically involves an oxidative cyclization, often mediated by reagents like iodine in a basic medium.

Benzothiazepines: A prominent reaction pathway for constructing seven-membered heterocyclic rings involves the condensation of chalcones with 2-aminothiophenol (B119425). The reaction of this compound with 2-aminothiophenol leads to the formation of a 1,5-benzothiazepine (B1259763) derivative. This reaction proceeds via a nucleophilic attack of the thiol group onto the β-carbon of the propenone system, followed by the condensation of the amino group with the carbonyl carbon, leading to cyclization. nih.govnih.gov The synthesis can be catalyzed by agents like zinc acetate (B1210297) and may be accelerated by methods such as microwave irradiation, often resulting in good yields. nih.govnih.gov

Catalytic Applications of the Chemical Compound as a Ligand or Precursor

While specific catalytic applications of this compound are not extensively documented in current literature, the broader class of chalcones is recognized for its potential in catalysis, primarily through the formation of metal complexes. nih.govalliedacademies.orgalliedacademies.org

The chalcone scaffold possesses an α,β-unsaturated carbonyl system, where the keto oxygen atom and the olefinic bond can act as coordination sites for metal ions. researchgate.net This structural feature makes chalcones excellent chelating ligands, capable of forming stable complexes with a variety of transition metals, including copper, nickel, cobalt, and zinc. alliedacademies.orgalliedacademies.org Depending on the substituents present on the aromatic rings, chalcones can function as bidentate or even polydentate ligands. alliedacademies.org

These chalcone-metal complexes have been investigated for their catalytic activities in various organic transformations. researchgate.net The coordination of the metal to the chalcone ligand can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic performance. Although the direct use of this compound as a catalyst or ligand precursor is a developing area, its foundational structure suggests a strong potential for applications in homogeneous catalysis upon complexation with suitable metal centers. nih.govalliedacademies.org

An article on the advanced theoretical and computational chemistry studies of this compound cannot be generated at this time.

A thorough search of available scientific literature and computational chemistry databases has not yielded specific theoretical or computational studies conducted directly on the chemical compound this compound. Consequently, the detailed, data-rich content required to populate the sections and subsections of the requested article—including specific geometry optimization parameters, frontier molecular orbital energies, molecular electrostatic potential maps, predicted spectra, nonlinear optical properties, and molecular dynamics simulation results—is not available.

To generate a scientifically accurate and verifiable article that strictly adheres to the provided outline and focuses solely on this compound, published research dedicated to this specific molecule is necessary. Without such studies, creating the requested content would require speculation or the use of data from analogous but distinct compounds, which would not meet the specified requirements for accuracy and focus.

Advanced Theoretical and Computational Chemistry Studies on 1 4 Chloro 3 Fluorophenyl Prop 2 En 1 One

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For chalcone (B49325) derivatives, QSAR studies have been instrumental in predicting their therapeutic potential, including anticancer and antimicrobial activities.

In developing a QSAR model for 1-(4-chloro-3-fluorophenyl)prop-2-en-1-one, a crucial first step is the selection of relevant molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For chalcones, important descriptors often include electronic, steric, and hydrophobic parameters. The presence of chloro and fluoro substituents on the phenyl ring of the target compound significantly influences these descriptors.

A robust QSAR model must be rigorously validated to ensure its predictive power. Common validation techniques include internal validation (cross-validation) and external validation using an independent test set of compounds. For chalcones, successful QSAR models have demonstrated a high correlation between predicted and experimental activities. nih.gov

Table 1: Key Molecular Descriptors in Chalcone QSAR Models

| Descriptor Type | Specific Descriptors | Relevance to this compound |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | The electronegative chlorine and fluorine atoms significantly alter the electron distribution, impacting interactions with biological targets. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the molecule, influenced by the halogen substituents, are critical for fitting into the active sites of enzymes or receptors. |

| Hydrophobic | LogP (partition coefficient) | The hydrophobicity affects the compound's ability to cross cell membranes and reach its intracellular target. Halogenation generally increases lipophilicity. nih.gov |

| Topological | Connectivity indices, Wiener index | These descriptors encode information about the branching and connectivity of the molecule, which can be related to its biological activity. |

This table is generated based on general findings for chalcone derivatives and illustrates the likely important descriptors for the specified compound.

Once a validated QSAR model is established, it can be used to predict the biological activity of this compound. The model's equation quantitatively links the selected descriptors to the predicted activity. For instance, a typical linear QSAR model might take the form:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

The coefficients (c1, c2, etc.) indicate the weight and direction of each descriptor's influence on the activity. For chalcones, studies have shown that increased hydrophobicity and specific steric properties often correlate with enhanced anticancer activity. nih.gov The chloro and fluoro substituents in this compound are expected to contribute positively to its predicted bioactivity due to their influence on both electronic and hydrophobic parameters.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule like this compound might interact with a biological target at the atomic level.

For chalcone derivatives, molecular docking studies have identified several potential biological targets involved in diseases like cancer. One of the most studied targets is tubulin, a protein crucial for cell division. rsc.orgscholarsresearchlibrary.comnih.gov Chalcones have been shown to bind to the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis. rsc.orgnih.gov Another identified target for some chalcones is the anti-apoptotic protein Bcl-2. unja.ac.id By docking this compound into the binding sites of these and other potential targets, researchers can hypothesize its mechanism of action.

Molecular docking simulations provide detailed information about the binding mode of a ligand within the active site of a target protein. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the chloro and fluoro substituents are expected to play a significant role in these interactions. Halogen bonds, a specific type of non-covalent interaction, may also contribute to the binding affinity.

The docking process also calculates a scoring function, which estimates the binding energy of the ligand-target complex. A lower binding energy generally indicates a more stable and favorable interaction. By comparing the binding energies of different chalcone derivatives, it is possible to predict their relative potencies.

Table 2: Predicted Interactions of this compound with the Tubulin Colchicine-Binding Site

| Interacting Residue (Tubulin) | Type of Interaction | Probable Contribution of Substituents |

| Cys241 | Hydrogen Bond (with carbonyl oxygen) | The core chalcone structure is essential for this key interaction. |

| Leu248, Ala316, Val318 | Hydrophobic Interactions | The phenyl rings, with their chloro and fluoro groups, are likely to engage in hydrophobic interactions within the binding pocket. |

| Asn258, Lys352 | Potential Hydrogen Bonds | The fluorine atom may act as a weak hydrogen bond acceptor. |

This table is a hypothetical representation based on known interactions of similar chalcones with the tubulin protein and is intended to be illustrative.

Structure Activity Relationship Sar Principles Governing the Biological Interactions of 1 4 Chloro 3 Fluorophenyl Prop 2 En 1 One Analogues

Influence of Halogen (Chloro and Fluoro) Substituents on Bioactivity

Halogen atoms, such as the chlorine and fluorine in 1-(4-chloro-3-fluorophenyl)prop-2-en-1-one, are frequently incorporated into bioactive molecules to enhance their pharmacological profiles. Their influence stems from a combination of electronic, steric, and lipophilic effects, as well as their unique ability to form halogen bonds. iainponorogo.ac.idresearchgate.net The presence of highly electronegative atoms like halogens can confer significant cytotoxic activity to chalcones. researchgate.net For instance, studies on various chalcone (B49325) derivatives have shown that the introduction of chloro or fluoro groups can significantly improve activities such as cholinesterase inhibition and anticancer effects. nih.govmdpi.com The position of the halogen is also critical; compounds with halogen substituents at the meta-position have been found to inhibit cell activity more effectively than those substituted at the para-position in certain contexts. nih.govacs.org

The chloro and fluoro substituents on the phenyl ring of this compound exert strong electronic effects. As highly electronegative atoms, they act as electron-withdrawing groups through induction, which can modulate the reactivity of the entire molecule, including the electrophilic α,β-unsaturated carbonyl system. researchgate.net This electronic modulation is crucial for interactions with biological targets. nih.gov

Furthermore, halogens significantly impact the lipophilicity (hydrophobicity) of the molecule, a key parameter governing its ability to cross cell membranes and interact with hydrophobic binding pockets in proteins. nih.gov The substitution of hydrogen with a halogen can alter the balance between hydrophilic and hydrophobic properties. iainponorogo.ac.id This modulation of lipophilicity is a critical strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties. The table below illustrates how halogen substitution affects the inhibitory concentration (IC50) of certain chalcone analogues against Aβ1-42 peptide aggregation, highlighting the role of lipophilicity. mdpi.com

| Compound | Substituent (Position) | IC50 (µM) for Aβ1-42 Aggregation Inhibition |

|---|---|---|

| Unsubstituted | -H | >20 |

| Analogue 3 | p-Chloro | 1.1 |

| Analogue 9 | p-Bromo | 1.5 |

| Analogue 10 | p-Iodo | 2.1 |

Data sourced from a study on extended chalcones' anti-amyloidogenic activity. mdpi.com

Beyond their electronic and lipophilic contributions, halogens like chlorine and bromine can participate in a specific type of non-covalent interaction known as a halogen bond (X-bond). nih.gov This interaction occurs between an electrophilic region on the halogen atom (termed the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological macromolecule. researchgate.netx-mol.com Fluorine, in contrast, generally does not form strong halogen bonds. x-mol.comresearchgate.net

Halogen bonding is directional and can significantly enhance binding affinity and selectivity for a protein target. nih.govresearchgate.net The strength of the halogen bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl >> F). researchgate.net These interactions have been identified as crucial for the efficacy of various halogenated ligands. For example, studies have shown that halogen bonds between a ligand's chlorine atom and a protein's backbone carbonyl oxygen can provide a plausible reason for increased inhibitory activity. researchgate.net The ability of chlorine in this compound to act as a halogen bond donor can therefore be a critical factor in its interaction with biological targets.

Impact of Aromatic Ring Substituents on Molecular Recognition and Efficacy

The substituents on both aromatic rings of the chalcone scaffold play a pivotal role in molecular recognition by biological targets. core.ac.uk The nature of these groups—whether they are electron-donating (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing (e.g., nitro, chloro, fluoro)—and their position (ortho, meta, or para) can drastically alter the compound's biological activity. mdpi.commdpi.com

Electron-donating groups can increase the electron density of the aromatic ring and influence the molecule's reactivity and binding properties. core.ac.uk Conversely, electron-withdrawing groups decrease electron density. mdpi.com Studies have demonstrated that these electronic effects modulate the interaction with target enzymes or receptors. For instance, in a series of cholinesterase inhibitors, chalcones with electron-donating groups showed more prominent inhibition than those with electron-withdrawing halogens. mdpi.com In another study on anti-amyloidogenic activity, para-substituted chloro and bromo analogues showed significantly higher activity than the unsubstituted chalcone. mdpi.com The precise substitution pattern required for optimal activity is highly target-dependent.

The following table summarizes the effect of different substituents on the B-ring of chalcone analogues on their vasorelaxant activity, demonstrating the importance of substituent type and position. mdpi.com

| Compound Analogue | Substituent on B-Ring | Position | Maximal Vasorelaxant Effect (Emax %) |

|---|---|---|---|

| 1 | None | - | 81.16 ± 7.55 |

| 2 | Nitro (NO₂) | ortho | 20.84 ± 2.65 |

| 3 | Nitro (NO₂) | meta | 31.14 ± 4.29 |

| 7 | Nitro (NO₂) | para | 81.94 ± 2.50 |

Data from a study on the vasorelaxant effects of nitro-containing chalcones. mdpi.com

Conformational Flexibility of the Propenone Linker and its Role in SAR

The flexibility of this linker allows the molecule to adopt different conformations. However, the conjugated double bond system generally favors a planar arrangement to maximize π-electron delocalization. mdpi.com The specific conformation can be influenced by the substituents on the aromatic rings, which may introduce steric hindrance that forces the rings out of plane. In the crystal structure of a related compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the fluoro-substituted benzene (B151609) ring forms a dihedral angle of 44.41° with the chloro-substituted benzene ring. nih.gov This deviation from planarity highlights the conformational properties dictated by the propenone linker and its substituents, which ultimately influence how the molecule interacts with its biological target.

Relationship between Stereochemistry (E-Configuration) and Biological Activity

Chalcones can exist as two geometric isomers: trans (E) and cis (Z), due to the double bond in the propenone linker. nih.gov The vast majority of naturally occurring and synthetic chalcones with significant biological activity possess the E-configuration. researchgate.net The E isomer is thermodynamically more stable, while the Z isomer is generally less stable due to steric hindrance between the carbonyl group and the aromatic A-ring. nih.gov The specific three-dimensional arrangement of the aromatic rings and the carbonyl group in the E-isomer is often essential for proper orientation within the active site of a biological target. This defined stereochemistry ensures optimal interactions, such as hydrogen bonding and hydrophobic contacts, which are necessary for eliciting a biological response.

Synergistic Effects of Multiple Substituents on Overall Bioactivity

This principle is also seen when substituents are placed on both Ring A and Ring B. A study on antifungal chalcone derivatives found that the presence and nature of substituents on both rings played an important role in regulating activity. nih.gov The strategic combination of different functional groups allows for the fine-tuning of a molecule's properties to enhance its potency and selectivity for a specific biological target.

Mechanistic Investigations of in Vitro Biological Target Interactions of 1 4 Chloro 3 Fluorophenyl Prop 2 En 1 One

Enzyme Inhibition Mechanism Studies (e.g., Kinases, MAO-B, Elastase)

No studies were found that investigated the enzyme inhibition mechanisms of 1-(4-Chloro-3-fluorophenyl)prop-2-en-1-one against kinases, monoamine oxidase B (MAO-B), or elastase. Chalcones as a chemical class have been explored as enzyme inhibitors. For instance, various chalcone (B49325) derivatives have been reported to exhibit inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases. Similarly, some complex kinase inhibitors contain a 4-chloro-3-fluorophenyl moiety, but these are structurally distinct from the simple chalcone structure of this compound.

Kinetic Characterization of Inhibition

There is no available data on the kinetic characterization of enzyme inhibition by this compound. Information such as IC50 values, inhibition constants (Ki), or the type of inhibition (e.g., competitive, non-competitive, or irreversible) has not been reported for this compound.

Specificity and Selectivity of Target Binding

Without kinetic data or binding studies, the specificity and selectivity of this compound for any biological target remain uncharacterized.

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt, MAPK)

No research has been published detailing the effects of this compound on cellular signaling pathways such as the PI3K/Akt or MAPK pathways. These pathways are crucial in regulating cell proliferation, survival, and differentiation, and are common targets for therapeutic intervention, particularly in cancer. While various small molecules are known to modulate these pathways, the specific action of this compound has not been documented.

Analysis of Downstream Signaling Events

There are no reports on the analysis of downstream signaling events following cellular exposure to this compound. Such studies would typically involve measuring the activation or inhibition of proteins that are downstream of a primary target in a signaling cascade.

Impact on Protein Phosphorylation Cascades

The impact of this compound on protein phosphorylation cascades is unknown. Research in this area would be necessary to determine if the compound acts as a kinase inhibitor or activator, or if it indirectly affects phosphorylation events within cells.

Interaction with Specific Receptors or Ion Channels

No studies have been identified that describe the interaction of this compound with any specific receptors or ion channels.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Programmed cell death, with apoptosis being the most studied form, is a crucial mechanism for eliminating damaged or unwanted cells. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Many therapeutic agents exert their effects by triggering this intrinsic cellular suicide program. However, no research findings were available to confirm or deny that this compound induces apoptosis in in vitro models.

Caspase Activation and Mitochondrial Pathway Involvement

The apoptotic cascade is often mediated by a family of cysteine proteases known as caspases. The intrinsic, or mitochondrial, pathway of apoptosis involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. This event triggers the formation of the apoptosome and subsequent activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3, -7) that dismantle the cell.

There is currently no data available from scientific literature to suggest that this compound treatment leads to the activation of caspases or involves the mitochondrial pathway in any tested cell line.

Distinct Mechanisms from Direct Cytotoxicity

It is important to distinguish between programmed cell death and direct cytotoxicity or necrosis. Necrosis is a form of cell death resulting from acute injury and is characterized by cell swelling and lysis, which can provoke an inflammatory response. In contrast, apoptosis is a controlled process that avoids inflammation.

Without experimental evidence, it is impossible to determine whether any potential cell death induced by this compound would occur via a programmed pathway like apoptosis or through direct cytotoxic effects leading to necrosis. Studies comparing morphological changes, membrane integrity, and specific biochemical markers would be necessary to make this distinction.

Advanced Research Applications and Potential Translational Avenues for 1 4 Chloro 3 Fluorophenyl Prop 2 En 1 One

Design and Synthesis of Novel Pharmacologically Active Compounds

The chalcone (B49325) scaffold is a highly attractive starting point for the design and synthesis of new drugs. jchemrev.com Its simple, modifiable chemistry allows for the creation of a vast number of derivatives with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. acs.orghumanjournals.comnih.gov The biological activity of chalcones is often attributed to the α,β-unsaturated keto functionality, which can react with biological nucleophiles via Michael addition. jchemrev.com

Lead Compound Optimization for Specific Therapeutic Areas

The 1-(4-chloro-3-fluorophenyl)prop-2-en-1-one structure serves as an excellent lead compound for optimization in drug discovery. The two aromatic rings and the propenone linker offer multiple sites for modification. By strategically altering the substituents on these rings, chemists can fine-tune the compound's electronic, steric, and lipophilic properties to enhance its potency, selectivity, and pharmacokinetic profile for a specific therapeutic target. mdpi.comnih.gov

The presence of halogen atoms—chlorine and fluorine—is particularly significant. Halogens can alter a molecule's conformation, increase its metabolic stability, and improve its ability to cross biological membranes. nih.gov Fluorine, in particular, is known to increase lipophilicity and binding affinity, attributes that are highly desirable in drug candidates. mdpi.com Research on various halogenated chalcones has demonstrated a wide spectrum of pharmacological activities.

Table 1: Examples of Biological Activities of Halogenated Chalcone Derivatives

| Chalcone Derivative Structure/Substitution | Reported Biological Activity |

|---|---|

| Pyrazine-based chalcones with electron-withdrawing halogens | Antifungal and antimycobacterial. nih.gov |

| Fluoro-substitution at the para-position on ring A | Significant antifungal activity. nih.gov |

| Chalcones with dibromo or trifluoromethyl substitutions on the B-ring | Potent and water-soluble molecules. jchemrev.com |

| Halogenated chalcones | Antimalarial, anti-inflammatory, anti-cancer. nih.gov |

This data illustrates how specific halogenation patterns on the chalcone scaffold can be exploited to develop agents for various diseases. The 4-chloro-3-fluoro substitution pattern on the target molecule provides a unique electronic and steric profile that can be further optimized for targets in oncology, infectious diseases, or inflammatory disorders.

Development of Hybrid Molecules and Conjugates

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced activity, dual-action, or an improved pharmacological profile. The chalcone scaffold is an ideal component for creating such hybrid molecules. nih.govnih.gov

Researchers have successfully synthesized hybrid compounds by linking chalcones with various N-heterocyclic scaffolds such as imidazoles, piperazines, and indoles. acs.orgresearchgate.net These hybrid molecules often exhibit superior biological activities compared to their individual components. For instance, the combination of a chalcone with an imidazole (B134444) moiety has been explored for antifungal applications. mdpi.com Similarly, chalcone-piperazine hybrids have shown promise as antitumor agents. acs.org

A common synthetic approach involves a Claisen-Schmidt condensation to form the chalcone core, followed by reactions to attach the heterocyclic moiety. acs.orgmdpi.com This modular synthesis allows for the creation of large libraries of hybrid compounds for biological screening. The this compound molecule can serve as a key intermediate in the synthesis of novel hybrids, where the halogenated phenyl ring can confer desirable properties to the final conjugate.

Application as Chemical Probes for Biological Pathway Elucidation

Chalcones possessing suitable electron-donating and electron-withdrawing groups can exhibit strong fluorescence, making them valuable as chemical probes for bioimaging and sensing applications. nih.govresearchgate.net These fluorescent properties arise from intramolecular charge transfer (ICT) between the electron-rich and electron-poor parts of the molecule. researchgate.net The emission color and intensity of these probes can be sensitive to their local environment, allowing them to report on biological processes.

Chalcone-based fluorescent probes have been developed for various applications:

Cell Imaging: Chalcone derivatives have been used to visualize and stain specific cell types or organelles. Some derivatives show preferential accumulation in cancer cells over normal cells, enabling their use as cancer cell staining agents. nih.govnstda.or.th

Receptor Labeling: Fluorescent chalcones have been designed as ligands to visualize specific receptors, such as the human histamine (B1213489) H3 receptor, in cells and tissues using fluorescence microscopy. nih.gov

Analyte Detection: The fluorescence of certain chalcones can be quenched or enhanced upon binding to specific ions or small molecules, allowing for their use as chemosensors. For example, coumarin-chalcone hybrids have been developed as ratiometric fluorescent probes for the detection of hydrazine (B178648) in living cells. acs.org

The photophysical properties of a chalcone, such as its absorption and emission wavelengths and quantum yield, can be tuned by modifying the substituents on the aromatic rings. researchgate.net The chloro and fluoro groups on this compound act as electron-withdrawing groups, which can be paired with an electron-donating group on the other phenyl ring to create a "push-pull" system, a common design for fluorescent dyes. nih.gov This makes the target compound a promising scaffold for developing novel fluorescent probes to study biological pathways.

Role in the Development of Agrochemicals and Biopesticides

The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in the design of modern agrochemicals. nih.gov A significant percentage of recently launched pesticides contain halogen atoms, which can enhance efficacy, metabolic stability, and selectivity. researchgate.netnih.govresearchgate.net Halogenated compounds have found broad application as insecticides, herbicides, and fungicides. ddugu.ac.in

The chalcone scaffold itself has been investigated for its potential in agriculture. Certain chalcone derivatives have been shown to be toxic to insects and can inhibit the growth of herbaceous plants. jchemrev.com The combination of the chalcone core with halogen substituents, as seen in this compound, represents a promising approach for developing new agrochemicals.

The benefits of halogenation in agrochemicals include:

Increased Potency: Halogens can increase the intrinsic activity of the molecule at its target site.

Metabolic Stability: The strong carbon-fluorine bond, in particular, can block sites of metabolic degradation, leading to a longer-lasting effect. mdpi.com

Modified Physicochemical Properties: Halogens alter the lipophilicity and electronic character of a molecule, affecting its uptake, transport, and interaction with the target pest. nih.gov

Given that both the chalcone framework and halogen substituents are known to contribute to pesticidal activity, this compound and its derivatives are viable candidates for screening and development as novel crop protection agents.

Potential in Organic Electronics and Advanced Materials Research

Chalcones are emerging as promising materials in the field of organic electronics due to their unique photophysical and electronic properties. mdpi.com Their rigid, conjugated structure facilitates electron delocalization, which is essential for applications in devices like organic light-emitting diodes (OLEDs), organic solar cells, and sensors. researchgate.netrsc.org

The performance of chalcones in these applications is highly dependent on their molecular structure, particularly the nature of the substituents on the aryl rings. By introducing electron-donating and electron-withdrawing groups, a donor-π-acceptor (D-A) architecture can be created, which is beneficial for tuning the material's energy levels (HOMO/LUMO) and facilitating charge transfer. nih.gov

Table 2: Potential Applications of Chalcones in Organic Electronics

| Application | Role of Chalcone Derivative | Key Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material. nih.gov | Tunable emission color, high fluorescence quantum yield, good thermal stability. mdpi.com |

| Organic Solar Cells (OSCs) | Donor or acceptor material. | Broad absorption spectra, suitable energy levels for charge separation. |

| Nonlinear Optics (NLO) | NLO-active material. | High molecular hyperpolarizability due to ICT. |

| Sensors | Active layer in chemical sensors. | Changes in optical or electrical properties upon exposure to analytes. |

The this compound molecule, with its electron-withdrawing halogenated phenyl ring, can function as the acceptor part of a D-A system. By combining it with an electron-donating group (like a dimethylamino or methoxy (B1213986) group) on the other phenyl ring, materials with significant intramolecular charge transfer characteristics can be synthesized. mdpi.com These tailored electronic properties make such chalcone derivatives strong candidates for the development of new, efficient materials for next-generation organic electronic devices. nih.gov

Future Directions and Emerging Research Trends for 1 4 Chloro 3 Fluorophenyl Prop 2 En 1 One and Its Derivatives

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Chalcones

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the pharmaceutical industry by significantly accelerating the drug discovery pipeline. nih.govmdpi.com For chalcone (B49325) derivatives, these computational tools offer powerful methods for navigating vast chemical spaces, predicting biological activities, and optimizing molecular properties. mdpi.commdpi.com

Machine learning algorithms can be trained on large datasets of known chalcones and their biological activities to develop predictive models. nih.gov These models can then be used for:

Virtual Screening: AI-driven platforms can rapidly screen immense virtual libraries of chalcone derivatives to identify candidates with a high probability of interacting with a specific biological target. nih.govmdpi.com For example, a machine-learning model based on the random forest algorithm was successfully used to screen a library of 2,640 chalcones to discover novel inhibitors with high affinity against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.gov

Predicting Structure-Activity Relationships (SARs): By analyzing complex datasets, ML algorithms can identify key molecular features and substructures that are crucial for the desired biological effects, thereby guiding rational drug design. mdpi.com

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chalcone candidates early in the discovery process. This helps in prioritizing compounds with better drug-like properties and a higher chance of success in clinical trials, reducing costly and time-consuming experimental work. nih.gov

| AI/ML Application | Description | Relevance to Chalcone Research |

| Virtual Screening | High-throughput computational screening of large compound libraries. | Rapidly identifies potential chalcone hits for specific biological targets like EGFR-TK. nih.gov |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of compounds based on their chemical structure. | Guides the design of new chalcone derivatives with enhanced potency and selectivity. mdpi.com |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles of molecules. | Helps to filter out chalcone candidates with poor drug-like properties early in development. nih.gov |

Exploration of Novel Synthetic Methodologies (e.g., Photoredox Catalysis)

While the Claisen-Schmidt condensation remains a common and straightforward method for synthesizing chalcones, modern organic chemistry is providing novel, more efficient, and sustainable synthetic routes. mdpi.comnih.gov One of the most promising emerging methodologies is visible-light photoredox catalysis. rsc.org

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under exceptionally mild conditions. youtube.com This approach offers several advantages for the synthesis of complex chalcone derivatives:

Mild Reaction Conditions: Reactions are often conducted at room temperature, avoiding the need for harsh reagents or high temperatures that can be detrimental to complex functional groups. youtube.com

High Functional Group Tolerance: This method is compatible with a wide variety of sensitive functional groups, allowing for the synthesis of more diverse and complex chalcone libraries.

Novel Transformations: It opens up new avenues for chemical reactions that are difficult or impossible to achieve with traditional methods. For instance, photoredox catalysis has been successfully employed for the aziridination of chalcones to produce trans-aziridine products, which are valuable structures in organic synthesis. researchgate.net

By leveraging techniques like photoredox catalysis, chemists can expand the accessible chemical space for chalcone derivatives, creating novel structures with potentially unique biological activities. rsc.org

Advanced In Vitro Biological Screening Platforms

The evaluation of the biological activity of new chalcone derivatives is increasingly reliant on sophisticated in vitro screening platforms. These technologies allow for the rapid and detailed assessment of a compound's efficacy and mechanism of action. Future research will increasingly utilize:

High-Throughput Screening (HTS): HTS automates the testing of large numbers of compounds against specific biological targets. This allows for the rapid screening of entire chalcone libraries to identify initial "hits."

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on how a compound affects cells. This can reveal information about cytotoxicity, changes in cell morphology, and the targeting of subcellular components.

Target-Based Virtual Screening: Computational methods are used to dock libraries of chalcones into the active sites of specific protein targets. For example, a virtual screening of 757 chalcone derivatives was performed against 14 different host- and virus-based molecular targets to identify potential inhibitors for SARS-CoV-2. mdpi.com This in silico screening is often followed by in vitro assays to confirm the activity of the top-ranked compounds. researchgate.net

Organ-on-a-Chip Models: These microfluidic devices contain living cells in a 3D arrangement that mimics the physiology of human organs. They offer a more predictive model of human response to drugs compared to traditional 2D cell cultures, potentially improving the translation of in vitro results to clinical outcomes.

These advanced platforms provide a deeper understanding of the biological effects of chalcone derivatives and help to select the most promising candidates for further development.

Development of Targeted Delivery Systems for Bioactive Chalcones

A significant challenge in cancer therapy and other treatments is delivering a drug specifically to the target site while minimizing exposure to healthy tissues. To address this, researchers are developing targeted delivery systems for potent chalcones. These systems utilize nanocarriers to encapsulate the drug and guide it to its destination.

Polymersomes are a particularly attractive type of nanoparticle for drug delivery due to their high stability, biodegradability, and capacity for sustained drug release. mdpi.com They are hollow vesicles formed from amphiphilic block copolymers that can encapsulate both hydrophobic and hydrophilic drugs. mdpi.com

A recent study demonstrated the successful use of polymersomes made from poly(ethylene glycol)-poly(ε-caprolactone) (PEG-PCL) to deliver the chalcone derivative 3′,4′,3,4,5-trimethoxychalcone for the treatment of glioblastoma. These nanocarriers can be designed to overcome biological barriers like the blood-brain barrier, offering a promising strategy for treating challenging diseases. mdpi.com Other nanocarriers, such as those based on lipids or proteins, are also being explored for the targeted and controlled release of bioactive compounds. pharmaexcipients.com

| Delivery System | Composition | Advantages | Example Application |

| Polymersomes | Amphiphilic block copolymers (e.g., PEG-PCL) | High stability, sustained release, can encapsulate hydrophobic drugs. | Delivery of a trimethoxychalcone derivative to glioblastoma cells. mdpi.com |

| Lipid-Based Nanocarriers | Lipids (e.g., nanoemulsions, nanoliposomes) | Biocompatible, can encapsulate lipophilic compounds. | General delivery of hydrophobic bioactive compounds. pharmaexcipients.com |

| Protein-Based Nanocarriers | Proteins (e.g., whey, zein) | High loading capacity, responsive to environmental stimuli (pH, temperature). | Targeted delivery to specific sites based on physiological conditions. pharmaexcipients.com |

Investigation of Epigenetic Modulation by Chalcone Derivatives

Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. The dysregulation of these epigenetic mechanisms is a hallmark of many diseases, including cancer. Chalcones, with their diverse biological activities, are emerging as potential modulators of epigenetic processes.

Research in plant models has shown that the promoter of chalcone synthase, a key enzyme in the flavonoid biosynthesis pathway, is sensitive to RNA-dependent DNA methylation, a fundamental epigenetic mechanism. researchgate.net This finding suggests that the broader class of chalcones may interact with the epigenetic machinery.

Future research will focus on investigating whether synthetic chalcone derivatives, such as 1-(4-chloro-3-fluorophenyl)prop-2-en-1-one, can act as inhibitors or activators of key epigenetic enzymes in human cells, such as:

Histone Deacetylases (HDACs)

DNA Methyltransferases (DNMTs)

Histone Acetyltransferases (HATs)

The ability to modulate these targets could open up entirely new therapeutic applications for chalcone derivatives in oncology and other fields. The wide range of biological targets that chalcones are known to interact with suggests that they may indeed have a "promiscuous target profile," making them intriguing candidates for exploration as epigenetic modulators. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.